

Physicochemical Properties of Thalidomide-Propargyne-PEG2-COOH: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Thalidomide-Propargyne-PEG2- COOH	
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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of **Thalidomide-Propargyne-PEG2-COOH**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide, and features a propargyl group for click chemistry and a carboxylic acid for standard amide bond formation, offering versatile conjugation strategies for targeted protein degradation.

Core Physicochemical Properties

Thalidomide-Propargyne-PEG2-COOH is a synthetic E3 ligase ligand-linker conjugate.[1] It is characterized as a yellow to brown solid with a high degree of purity, typically confirmed by LCMS and NMR spectroscopy.[2] While experimental data for properties such as pKa and logP are not readily available, the structural components of the molecule provide insights into its chemical behavior. The carboxylic acid moiety is expected to have a pKa in the acidic range, typical for short-chain carboxylic acids. The presence of the polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can influence the solubility and cell permeability of the final PROTAC conjugate.[3]



Property	Value	Source
Chemical Name	Propanoic acid, 3-[2-[[3-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-2-propyn-1-yl]oxy]ethoxy]-	[2]
Molecular Formula	C21H20N2O8	[2]
Molecular Weight	428.39 g/mol	[2]
CAS Number	2797619-65-7	[2][4]
Appearance	Yellow to brown solid	[2]
Purity	≥98% (typically measured by LCMS and NMR)	[2]
Solubility	Soluble in DMSO and DMF. A protocol for preparing an aqueous solution involves dissolving in DMSO, followed by dilution with PEG300, Tween-80, and saline.[5]	[5][6]
Storage	Store at -20°C under a nitrogen atmosphere, protected from moisture. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2]	[2]

Experimental Protocols

The synthesis and utilization of **Thalidomide-Propargyne-PEG2-COOH** in PROTAC development involve standard organic chemistry techniques. Below are representative protocols for its synthesis and subsequent conjugation to a target protein ligand.



Protocol 1: Synthesis of Thalidomide-Propargyne-PEG2-COOH (Illustrative)

The synthesis of thalidomide-alkyne linkers can be achieved through various synthetic routes. A plausible approach involves the reaction of a suitably functionalized thalidomide precursor with a PEG linker containing both a propargyl and a protected carboxyl group, followed by deprotection.

Materials:

- 4-hydroxythalidomide
- Propargyl bromide
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

- Alkylation of 4-hydroxythalidomide: To a solution of 4-hydroxythalidomide in anhydrous DMF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add tert-Butyl 3-(2-(2bromoethoxy)ethoxy)propanoate. Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction with water and extract the product with ethyl
 acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under
 reduced pressure. Purify the crude product by flash column chromatography.



- Deprotection of the Carboxylic Acid: Dissolve the purified intermediate in a mixture of DCM and TFA. Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
- Final Purification: Remove the solvent and TFA under reduced pressure. The crude product can be purified by preparative HPLC to yield **Thalidomide-Propargyne-PEG2-COOH**.

Protocol 2: Conjugation to a Target Protein Ligand via Amide Coupling

The terminal carboxylic acid of **Thalidomide-Propargyne-PEG2-COOH** allows for straightforward conjugation to an amine-functionalized ligand of a protein of interest (POI).

Materials:

- Thalidomide-Propargyne-PEG2-COOH
- · Amine-functionalized POI ligand
- Peptide coupling reagent (e.g., HATU, HOBt, EDC)[6][7]
- Tertiary amine base (e.g., DIPEA)
- Anhydrous DMF

Procedure:

- Activation of the Carboxylic Acid: Dissolve Thalidomide-Propargyne-PEG2-COOH (1 equivalent) in anhydrous DMF. Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
- Coupling Reaction: Add the amine-functionalized POI ligand (1 equivalent) to the activated linker solution.
- Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

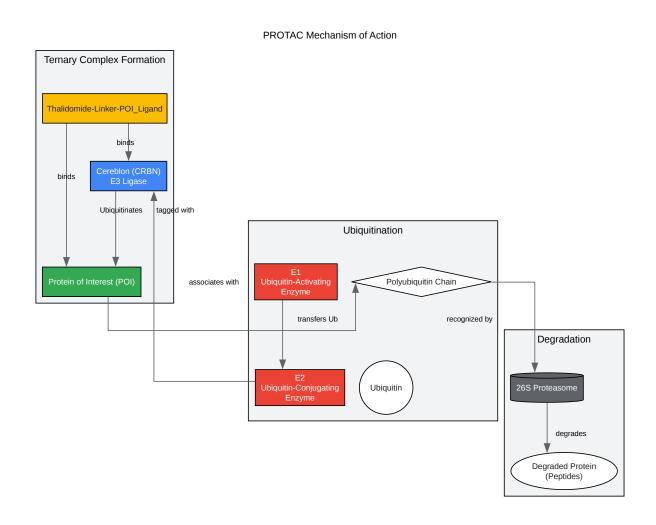


Work-up and Purification: Upon completion, quench the reaction with water and extract the
product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify
the crude PROTAC molecule by flash chromatography or preparative HPLC.

Visualizations Signaling Pathway: PROTAC-Mediated Protein Degradation

The thalidomide moiety of the PROTAC molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase, bringing it into close proximity with the target protein of interest (POI). This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.





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Caption: Mechanism of action for a thalidomide-based PROTAC.

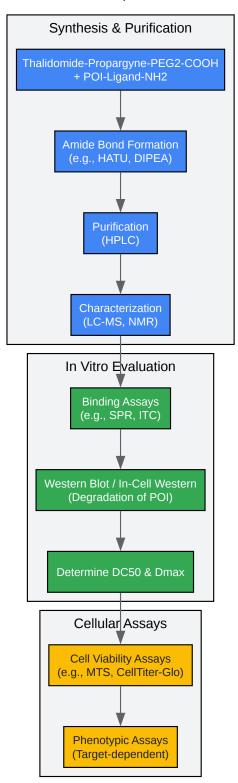


Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow, from the synthesis of the molecule to its biological characterization.



PROTAC Development Workflow



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Caption: General workflow for the synthesis and evaluation of a PROTAC.



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